- Synthesis of indenes by the palladium-catalyzed carboannulation of internal alkynes, Organic Letters, 2005, 7(22), 4963-4966

Cas no 90794-29-9 (Ethyl 2-(2-iodophenyl)acetate)

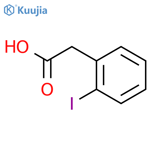

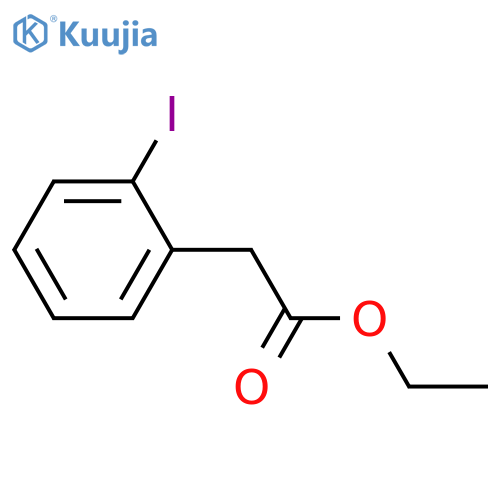

Ethyl 2-(2-iodophenyl)acetate structure

Nome do Produto:Ethyl 2-(2-iodophenyl)acetate

Ethyl 2-(2-iodophenyl)acetate Propriedades químicas e físicas

Nomes e Identificadores

-

- Ethyl 2-(2-iodophenyl)acetate

- Benzeneacetic acid, 2-iodo-, ethyl ester

- Ethyl (2-iodophenyl)acetate

- 2-Iodobenzeneacetic acid ethyl ester

- AK146854

- Acetic acid, (o-iodophenyl)-, ethyl ester (7CI)

- Ethyl 2-iodobenzeneacetate (ACI)

- SY121376

- SCHEMBL5132516

- DTXSID90562460

- DS-8648

- DB-141879

- MFCD00099258

- AKOS022187054

- CS-0041136

- 90794-29-9

- W17295

- Ethyl 2-(2-iodophenyl)acetate, 95%

- Ethyl2-(2-iodophenyl)acetate

-

- MDL: MFCD00099258

- Inchi: 1S/C10H11IO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3

- Chave InChI: XBKDPADMOCFNED-UHFFFAOYSA-N

- SMILES: O=C(CC1C(I)=CC=CC=1)OCC

Propriedades Computadas

- Massa Exacta: 289.98038g/mol

- Massa monoisotópica: 289.98038g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 4

- Complexidade: 170

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3

- Superfície polar topológica: 26.3

Propriedades Experimentais

- Ponto de ebulição: 304.1±17.0°C at 760 mmHg

Ethyl 2-(2-iodophenyl)acetate Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Condição de armazenamento:Keep in dark place,Sealed in dry,2-8°C

Ethyl 2-(2-iodophenyl)acetate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019116536-10g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 95% | 10g |

$954.00 | 2023-08-31 | |

| Chemenu | CM129983-10g |

ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 95% | 10g |

$842 | 2021-06-17 | |

| Alichem | A019116536-1g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 95% | 1g |

$220.00 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ866-200mg |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 97% | 200mg |

229.0CNY | 2021-07-12 | |

| Aaron | AR006MRY-1g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 98% | 1g |

$16.00 | 2025-01-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111776-5g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 98% | 5g |

¥679.00 | 2024-04-25 | |

| Ambeed | A186282-1g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 97% | 1g |

$20.0 | 2024-04-16 | |

| abcr | AB491935-5g |

Ethyl 2-(2-iodophenyl)acetate, 95%; . |

90794-29-9 | 95% | 5g |

€204.10 | 2024-04-16 | |

| eNovation Chemicals LLC | D749022-100mg |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 98% | 100mg |

$55 | 2024-06-07 | |

| A2B Chem LLC | AD08354-250mg |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 97% | 250mg |

$6.00 | 2024-05-20 |

Ethyl 2-(2-iodophenyl)acetate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 3 h, reflux

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; 0 °C → rt; overnight, rt

Referência

- Palladium-Catalyzed Carboxamidation Reaction and Aldol Condensation Reaction Cascade: A Facile Approach to Ring-Fused Isoquinolinones, Organic Letters, 2008, 10(21), 4987-4990

Método de produção 3

Condições de reacção

1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 4 h, reflux

1.2 Solvents: Water

1.2 Solvents: Water

Referência

- Synthesis of Indene Derivatives via Electrophilic Cyclization, Organic Letters, 2009, 11(1), 229-231

Método de produção 4

Condições de reacção

1.1 Reagents: 2-Bromopyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C

1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

Referência

- Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives by Double Electrophilic Activation of Amides, Organic Letters, 2021, 23(22), 8931-8936

Método de produção 5

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 4 h, rt → reflux

Referência

- Electrochemical-Induced Ring Transformation of Cyclic α-(ortho-Iodophenyl)-β-oxoesters, Chemistry - A European Journal, 2020, 26(15), 3222-3225

Método de produção 6

Condições de reacção

1.1 Reagents: [(Trimethylsilyl)methyl]lithium Solvents: Pentane , Tetrahydrofuran ; 30 min, -30 °C

1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C

1.3 0 °C; 6 h, 0 °C

1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water

1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C

1.3 0 °C; 6 h, 0 °C

1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water

Referência

- Large-scale preparation of polyfunctional benzylic zinc reagents by direct insertion of zinc dust into benzylic chlorides in the presence of lithium chloride, Synthesis, 2010, (5), 882-891

Método de produção 7

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; overnight, 0 °C → 50 °C

Referência

- One-Pot Base-Mediated Synthesis of Functionalized Aza-Fused Polycyclic Quinoline Derivatives, Synthesis, 2015, 47(13), 1913-1921

Ethyl 2-(2-iodophenyl)acetate Raw materials

Ethyl 2-(2-iodophenyl)acetate Preparation Products

Ethyl 2-(2-iodophenyl)acetate Literatura Relacionada

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

90794-29-9 (Ethyl 2-(2-iodophenyl)acetate) Produtos relacionados

- 15250-46-1(Ethyl (4-Iodophenyl)acetate)

- 66370-75-0(Methyl 2-(2-iodophenyl)acetate)

- 2228574-67-0(methyl 5-(but-3-yn-2-yl)-1-methyl-1H-pyrazole-4-carboxylate)

- 1804183-14-9(3-(Bromomethyl)-4-ethoxyphenylhydrazine)

- 2138572-84-4(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methylpiperidin-1-yl)benzoic acid)

- 1557435-61-6(N,2-Dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine)

- 19895-66-0(D-Mannitol,1,2:5,6-dianhydro-)

- 2227778-48-3((1R)-2-amino-1-(2-chloro-5-methylphenyl)ethan-1-ol)

- 1214921-47-7((1S,2S)-2-fluorocyclopentan-1-ol)

- 722489-30-7(benzyl(methyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:90794-29-9)Ethyl 2-(2-iodophenyl)acetate

Pureza:99%

Quantidade:25g

Preço ($):309.0